N-Propylphalloidin
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Overview
Description
N-Propylphalloidin is a derivative of phalloidin, a bicyclic heptapeptide isolated from the death cap mushroom, Amanita phalloides . Phalloidin binds to filamentous actin (F-actin) with high affinity, making it a valuable tool in cellular imaging and research . This compound retains these properties while offering enhanced cell permeability and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Propylphalloidin involves the modification of phalloidin’s structure to include a propyl group. This can be achieved through a series of chemical reactions, including peptide coupling and selective functional group modifications . The reaction conditions typically involve the use of organic solvents, protective groups, and catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves optimizing reaction conditions for scalability, such as using continuous flow reactors and automated synthesis equipment . Quality control measures, including chromatography and mass spectrometry, are employed to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-Propylphalloidin undergoes various chemical reactions, including:
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents (e.g., dichloromethane, methanol), acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide), and catalysts (e.g., palladium on carbon) . Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation of this compound may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
N-Propylphalloidin has a wide range of scientific research applications, including:
Mechanism of Action
N-Propylphalloidin exerts its effects by binding to filamentous actin (F-actin) and stabilizing it, preventing the depolymerization of actin fibers . This binding is highly specific and occurs through interactions with the actin monomers, leading to the formation of stable actin filaments . The molecular targets involved include the actin-binding sites, and the pathways affected are those related to cytoskeletal organization and cell motility .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-Propylphalloidin include:
Phalloidin: The parent compound, known for its high affinity for F-actin.
Ala 7-phalloidin: A variant with increased cell uptake and fluorescent tagging capabilities.
Other Phalloidin Derivatives: Various derivatives with modifications to enhance specific properties such as cell permeability and stability.
Uniqueness
This compound is unique due to its enhanced cell permeability and stability compared to phalloidin . These properties make it particularly useful in applications requiring efficient cell entry and prolonged activity .
Properties
CAS No. |
35167-15-8 |
---|---|
Molecular Formula |
C38H54N8O11S |
Molecular Weight |
830.9 g/mol |
IUPAC Name |
28-(2,3-dihydroxy-2-methylpropyl)-18-hydroxy-34-(1-hydroxyethyl)-23,31-dimethyl-10-propyl-12-thia-10,16,22,25,27,30,33,36-octazapentacyclo[12.11.11.03,11.04,9.016,20]hexatriaconta-3(11),4,6,8-tetraene-15,21,24,26,29,32,35-heptone |
InChI |
InChI=1S/C38H54N8O11S/c1-6-11-45-27-10-8-7-9-22(27)23-13-24-32(52)42-25(14-38(5,57)17-47)33(53)39-19(3)31(51)44-29(20(4)48)35(55)43-26(16-58-37(23)45)36(56)46-15-21(49)12-28(46)34(54)40-18(2)30(50)41-24/h7-10,18-21,24-26,28-29,47-49,57H,6,11-17H2,1-5H3,(H,39,53)(H,40,54)(H,41,50)(H,42,52)(H,43,55)(H,44,51) |
InChI Key |
LHCDMVIFIRLGBK-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=CC=CC=C2C3=C1SCC4C(=O)N5CC(CC5C(=O)NC(C(=O)NC(C3)C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N4)C(C)O)C)CC(C)(CO)O)C)O |
Origin of Product |
United States |
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